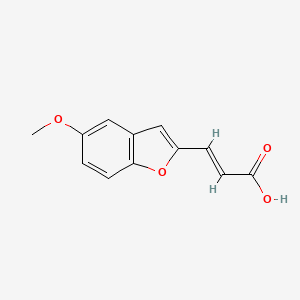
3-(5-Methoxy-benzofuran-2-yl)-acrylic acid
Description
3-(5-Methoxy-benzofuran-2-yl)-acrylic acid: is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methoxy group at the 5-position of the benzofuran ring and an acrylic acid moiety at the 3-position
Properties
Molecular Formula |
C12H10O4 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
(E)-3-(5-methoxy-1-benzofuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H10O4/c1-15-9-2-4-11-8(6-9)7-10(16-11)3-5-12(13)14/h2-7H,1H3,(H,13,14)/b5-3+ |
InChI Key |
COTYNRCXGDFHBP-HWKANZROSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)OC(=C2)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Classical Friedel-Crafts Acylation: : One common method for synthesizing benzofuran derivatives involves the Friedel-Crafts acylation of benzofuran with an acyl halide in the presence of a Lewis acid such as aluminum chloride (AlCl₃). The reaction is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures .
-
Preparation of 2-carboxy-5-hydroxybenzofuran: : This intermediate can be synthesized by dissolving 2-carboxy-5-methoxybenzofuran in anhydrous dichloromethane and cooling the solution to -78°C. A solution of boron tribromide in dichloromethane is then added slowly .
Industrial Production Methods:
Industrial production methods for benzofuran derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of carboxylic acids or ketones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of alcohols or alkanes.
-
Substitution: : The methoxy group on the benzofuran ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Halides, amines, thiols
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex benzofuran derivatives. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: : In biological research, benzofuran derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: : The compound and its derivatives are investigated for their potential therapeutic applications. For example, some benzofuran derivatives have shown promise as acetylcholinesterase inhibitors, which are relevant in the treatment of neurodegenerative diseases .
Industry: : In the industrial sector, benzofuran derivatives are used in the production of dyes, fragrances, and pharmaceuticals. They are also used as intermediates in the synthesis of various fine chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Methoxy-benzofuran-2-yl)-acrylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have therapeutic effects in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
-
5-Methoxybenzofuran-2-carboxylic acid: : This compound is similar in structure but lacks the acrylic acid moiety. It is used in similar applications and undergoes similar chemical reactions .
-
4-(Benzofuran-2-yl)benzoic acid: : This compound has a benzoic acid moiety instead of an acrylic acid moiety. It is used in the synthesis of pharmaceuticals and other fine chemicals .
Uniqueness
3-(5-Methoxy-benzofuran-2-yl)-acrylic acid is unique due to the presence of both the methoxy group and the acrylic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


